molecular formula C8H11N3O B6253347 1-(pyrrolidine-1-carbonyl)-1H-imidazole CAS No. 93605-73-3

1-(pyrrolidine-1-carbonyl)-1H-imidazole

Cat. No. B6253347
CAS RN: 93605-73-3
M. Wt: 165.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrrolidine-1-carbonyl)-1H-imidazole, also known as PICI, is a synthetic imidazole derivative that has recently been developed for use in scientific research. It is an attractive compound due to its high solubility in water, its low toxicity, and its low cost of production. PICI has found applications in a variety of fields, including biochemistry, physiology, and drug discovery.

Scientific Research Applications

1-(pyrrolidine-1-carbonyl)-1H-imidazole has been used in a variety of scientific research applications. It has been used to study the effects of environmental stressors on plant growth and development, to study the effects of oxidative stress on cells, and to study the mechanisms of drug action. Additionally, this compound has been used to study the structure and function of proteins, and to study the effects of drugs on the central nervous system.

Mechanism of Action

The exact mechanism of action of 1-(pyrrolidine-1-carbonyl)-1H-imidazole is not yet fully understood. However, it is believed that this compound binds to certain proteins, which then activate or inhibit the activity of certain enzymes or receptors. This action then leads to changes in cellular processes or functions.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to increase the production of nitric oxide, which can lead to increased vascular relaxation and improved blood flow. It has also been found to decrease the production of pro-inflammatory cytokines, which can lead to decreased inflammation and improved immune responses. Additionally, this compound has been found to have anti-cancer effects, as well as anti-diabetic and anti-obesity effects.

Advantages and Limitations for Lab Experiments

The use of 1-(pyrrolidine-1-carbonyl)-1H-imidazole in lab experiments has several advantages. It is a relatively inexpensive compound, and it is highly soluble in water, which makes it easy to work with. Additionally, this compound has a low toxicity, which makes it safe to use in experiments. However, there are some limitations to using this compound in lab experiments. It is not very stable in the presence of light or oxygen, and it can be easily degraded by enzymes.

Future Directions

The potential applications of 1-(pyrrolidine-1-carbonyl)-1H-imidazole are vast, and there are many possible directions for future research. Possible future directions include further research into the mechanism of action of this compound, its effects on various diseases, and its potential uses in drug development. Additionally, further research could be done to explore the use of this compound in combination with other compounds, as well as its potential applications in gene therapy.

Synthesis Methods

1-(pyrrolidine-1-carbonyl)-1H-imidazole is synthesized through a two-step procedure. The first step involves the reaction of pyrrolidine-1-carbonyl chloride with imidazole in aqueous solution. This reaction produces this compound and hydrochloric acid, which is then removed. The second step involves the addition of p-toluenesulfonic acid and sodium hydroxide to the reaction mixture, which further purifies the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(pyrrolidine-1-carbonyl)-1H-imidazole involves the reaction of pyrrolidine-1-carboxylic acid with imidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a dehydrating agent such as thionyl chloride to yield the final product.", "Starting Materials": [ "Pyrrolidine-1-carboxylic acid", "Imidazole", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Thionyl chloride" ], "Reaction": [ "Step 1: Pyrrolidine-1-carboxylic acid is reacted with imidazole in the presence of DCC and DMAP to form the intermediate 1-(pyrrolidine-1-carbonyl)imidazole.", "Step 2: The intermediate is then treated with thionyl chloride to remove the hydroxyl group and form the final product, 1-(pyrrolidine-1-carbonyl)-1H-imidazole." ] }

CAS RN

93605-73-3

Molecular Formula

C8H11N3O

Molecular Weight

165.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.